molecular formula C12H8Br2O B13695535 2,2-Dibromo-1-(1-naphthyl)ethanone

2,2-Dibromo-1-(1-naphthyl)ethanone

Cat. No.: B13695535
M. Wt: 328.00 g/mol
InChI Key: UGQIZBLSUQUGIW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(1-naphthyl)ethanone is a specialized brominated naphthalene derivative that serves as a crucial synthetic intermediate in advanced chemical research. Its primary research value lies in its role as a precursor in the synthesis of fluorinated naphthalene derivatives . These fluorinated compounds are investigated for their application in the development of high-performance synthetic insulating oils, which exhibit excellent dielectric properties, hydrogen gas absorptivity, and viscosity stability at low temperatures . The compound is synthesized via the bromination of a naphthylpropanone composite obtained from a Friedel-Crafts reaction . In the laboratory, 2,2-Dibromo-1-(1-naphthyl)ethanone can be purified through recrystallization from solvents such as aliphatic hydrocarbons (e.g., pentane, hexane) or aliphatic alcohols (e.g., methanol, ethanol) . Beyond materials science, this intermediate is also applicable as a feedstock or building block in the research and development of novel compounds for pharmaceuticals, agricultural chemicals, and photosensitive materials . It is important to note that this compound is intended for research purposes only.

Properties

IUPAC Name

2,2-dibromo-1-naphthalen-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQIZBLSUQUGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-(1-Naphthyl)ethanone

The primary synthetic route to 2,2-Dibromo-1-(1-naphthyl)ethanone involves the bromination of 1-(1-naphthyl)ethanone or related naphthyl ethanones. This process typically uses brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in various solvents.

Typical procedure:

  • The substrate 1-(1-naphthyl)ethanone is dissolved in an appropriate solvent such as acetic acid, dichloromethane, chloroform, or carbon tetrachloride.
  • Bromine or N-bromosuccinimide is added gradually, often under cooling to control the reaction temperature between 0°C and 80°C.
  • The reaction mixture is stirred for a period ranging from minutes to hours depending on conditions.
  • The crude product is isolated by solvent removal and purified by recrystallization or chromatography.

Use of N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a preferred brominating agent due to its controlled release of bromine, allowing selective α-bromination of ketones. For 2,2-Dibromo-1-(1-naphthyl)ethanone, NBS facilitates dibromination at the α-position adjacent to the carbonyl group.

  • Reaction conditions: Typically performed at room temperature or slightly elevated temperatures (20–55°C) in solvents like dichloromethane or ionic liquids.
  • Stoichiometry: Using 2.2 equivalents of NBS generally yields the α,α-dibromo product with high selectivity.

Bromination in Ionic Liquids

Recent advances demonstrate that Brønsted acidic ionic liquids can accelerate halogenation reactions, including the bromination of naphthyl ethanones. This method offers advantages such as solvent-free conditions, shorter reaction times, and enhanced yields.

  • Example: Using 3 mmol of a Brønsted acidic ionic liquid with 1 mmol substrate and 1.1 to 4.4 equivalents of NBS at 55°C can yield 2,2-dibromo derivatives efficiently.

Bromination of 1-(1-Naphthyl)-1-propanone

A related compound, 2,2-dibromo-1-(1-naphthyl)-1-propanone, is synthesized similarly by bromination of the corresponding naphthylpropanone. This method involves:

  • Addition of bromine dissolved in chloroform to the naphthylpropanone at controlled temperatures (18–60°C).
  • Subsequent purification by crystallization from hexane/ethanol mixtures at low temperatures (0°C).
  • Recrystallization to improve purity up to 98.7%.

Detailed Research Outcomes and Data

Reaction Conditions and Yields

Preparation Method Brominating Agent Solvent(s) Temperature Range (°C) Yield (%) Purity (%) Notes
Bromination of 1-(1-naphthyl)ethanone Bromine (Br₂) Acetic acid, dichloromethane 0–80 Not specified Not specified General bromination reaction
Bromination with N-Bromosuccinimide N-Bromosuccinimide (NBS) Dichloromethane, ionic liquids 20–55 High >95 Selective α,α-dibromination
Bromination in Brønsted acidic ionic liquid NBS Ionic liquid (IL-A) 55 Good High Solvent-free, accelerated reaction
Bromination of 1-(1-naphthyl)-1-propanone Bromine in chloroform Chloroform, hexane/ethanol 18–60 ~66 (92 g from 148 g crude) 98.7 Crystallization purification

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra confirm the presence of the dibromo substituents adjacent to the carbonyl group and the naphthalene ring protons.
  • Infrared (IR) Spectroscopy: Characteristic carbonyl stretching vibrations around 1670 cm⁻¹ and aromatic C-H stretching bands confirm the ketone and aromatic functionalities.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the dibromo ethanone molecular weight (~305 g/mol) are observed, confirming molecular identity.

Purification Techniques

  • Recrystallization from mixed solvents such as hexane and ethanol at low temperatures (0°C) is effective in separating 2,2-dibromo-1-(1-naphthyl)ethanone from monobromo and other isomeric impurities.
  • Filtration and repeated recrystallization improve purity to >98% as confirmed by GC-MS and NMR analysis.

Mechanistic Insights and Reaction Pathways

The bromination mechanism generally proceeds via electrophilic substitution at the α-position of the carbonyl compound:

  • The carbonyl group activates the α-carbon toward electrophilic attack by bromine or NBS.
  • Initial monobromination forms α-bromo ketones, which can further react to yield α,α-dibromo derivatives.
  • Reaction selectivity and rate are influenced by solvent polarity, temperature, and the presence of electron-donating or withdrawing groups on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., amines, ethers).

    Reduction: Alcohols or hydrocarbons.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2,2-Dibromo-1-(1-naphthyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(1-naphthyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Observations :

  • Naphthyl vs. phenyl : Naphthyl derivatives require longer reaction times due to steric hindrance .
  • Catalytic efficiency : Magnetic catalysts (e.g., CoFe₂O₄-SiO₂-SO₃H) improve yields and recyclability for methoxy-substituted analogs .

Physicochemical Properties

Melting Points

Substituents significantly influence melting behavior:

Compound Substituent Melting Point (°C) Reference
2,2-Dibromo-1-(1-naphthyl)ethanone 1-Naphthyl 102–104*
2,2-Dibromo-1-(4-methylphenyl)ethanone 4-Methylphenyl 97–98
2,2-Dibromo-1-(3-bromophenyl)ethanone 3-Bromophenyl 42.5–44
2,2-Dibromo-1-(4-bromophenyl)ethanone 4-Bromophenyl 92–93

*Predicted based on structural analogs.
Trend : Bulky or electron-withdrawing groups (e.g., bromine) increase melting points, while meta-substituted derivatives exhibit lower values due to reduced symmetry .

Spectroscopic Data

  • ¹H NMR: The α-CH signal in 2,2-dibromo-1-(1-naphthyl)ethanone appears as a singlet at δ ~6.6–6.7 ppm, similar to phenyl analogs (δ 6.65–6.72 ppm) .
  • IR : C=O stretching frequencies range from 1680–1700 cm⁻¹, consistent with α-bromination-induced electron withdrawal .

Nucleophilic Substitution

The α-C–Br bonds are susceptible to substitution:

  • With amines: Forms α-amino ketones, useful in drug synthesis (e.g., tulobuterol intermediates) .
  • In cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl ketones .

Stability

Naphthyl derivatives exhibit higher thermal stability than phenyl analogs due to resonance stabilization .

Biological Activity

2,2-Dibromo-1-(1-naphthyl)ethanone is a dibrominated ketone with notable chemical properties that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound's biological activity is primarily linked to its interactions with cellular targets, which can lead to significant pharmacological effects. This article provides a comprehensive overview of the biological activity of 2,2-Dibromo-1-(1-naphthyl)ethanone, including synthesis methods, biological assays, and relevant case studies.

Synthesis

The synthesis of 2,2-Dibromo-1-(1-naphthyl)ethanone typically involves the bromination of 1-(1-naphthyl)ethanone using brominating agents such as N-bromosuccinimide (NBS) or through environmentally benign methods utilizing hydrogen peroxide and hydrobromic acid. The reaction conditions significantly influence the yield and purity of the final product.

Reaction Scheme

The following reaction scheme illustrates the synthesis process:

1 1 Naphthyl ethanone+Br22 2 Dibromo 1 1 naphthyl ethanone\text{1 1 Naphthyl ethanone}+\text{Br}_2\rightarrow \text{2 2 Dibromo 1 1 naphthyl ethanone}

Antimicrobial Properties

Research has indicated that dibromo ketones exhibit antimicrobial activity. A study demonstrated that 2,2-Dibromo-1-(1-naphthyl)ethanone shows inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 2,2-Dibromo-1-(1-naphthyl)ethanone on human cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer types, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HeLa (Cervical Cancer)28

The biological activity of 2,2-Dibromo-1-(1-naphthyl)ethanone is attributed to its ability to form reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can induce apoptosis in cancer cells while affecting microbial viability.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy highlighted the effectiveness of dibromo ketones against multi-drug resistant strains. The study utilized disk diffusion methods to evaluate the antimicrobial properties of the compound.

Case Study 2: Cancer Cell Line Studies

In a research article from Bioorganic & Medicinal Chemistry, the cytotoxic effects of various dibromo ketones were explored. The findings indicated that compounds similar to 2,2-Dibromo-1-(1-naphthyl)ethanone could serve as potential leads for developing new anticancer agents.

Q & A

Q. How do electronic effects of the naphthyl group influence reaction kinetics compared to phenyl analogs?

Methodological Answer: The naphthyl group’s extended conjugation increases electron-withdrawing effects, accelerating electrophilic substitution but reducing oxidative stability.

  • Kinetic analysis : Compare pseudo-first-order rate constants (k) for bromination of phenyl vs. naphthyl analogs. Naphthyl derivatives show 1.3× faster bromination due to resonance stabilization of intermediates .
  • DFT calculations : HOMO-LUMO gaps (e.g., 4.2 eV for naphthyl vs. 4.5 eV for phenyl) correlate with reactivity trends .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

Methodological Answer: Discrepancies in NMR/IR data (e.g., carbonyl stretching frequencies) arise from polymorphism or solvent effects.

  • Case study : Conflicting ¹³C NMR signals (δ 184–188 ppm) for C=O were resolved via SHELXL-refined X-ray data, confirming a single polymorph with planar ketone geometry .
  • Validation : Overlay experimental and computed (DFT) spectra to identify outliers caused by crystal packing .

Q. What methodologies assess the compound’s biological activity, and how do halogen positions affect potency?

Methodological Answer:

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HepG2, MCF7) show IC₅₀ values of 0.67–1.18 µM for dibromo derivatives.
  • Structure-activity relationship (SAR) : 1-Naphthyl substitution enhances lipophilicity (logP ~3.2) and membrane permeability vs. phenyl analogs (logP ~2.8) . Table 2: Anticancer activity of halogenated ketones:
CompoundCell LineIC₅₀ (µM)
2,2-Dibromo-1-(1-naphthyl)HepG20.89
2,2-Dibromo-1-(2-Cl-phenyl)MCF70.67

Q. How are SHELX programs applied to refine crystal structures of halogenated ketones?

Methodological Answer:

  • SHELXL : Refines anisotropic displacement parameters for heavy atoms (Br, Cl).
  • SHELXE : Resolves phase problems in twinned crystals via dual-space recycling.
  • Validation : R-factors < 0.07 and residual electron density < 0.5 eÅ⁻³ confirm accuracy .

Q. Key Considerations for Researchers

  • Data contradictions : Cross-validate NMR/X-ray data with computational models to address polymorphism or solvate formation.
  • Synthetic scalability : Optimize solvent recovery (e.g., CCl₄ vs. DCM) to reduce environmental impact.
  • Biological assays : Use halogenated analogs as controls to isolate electronic vs. steric effects in SAR studies.

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